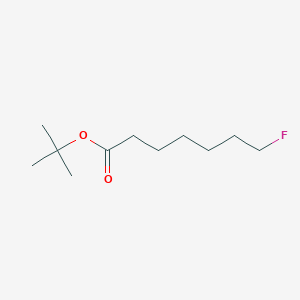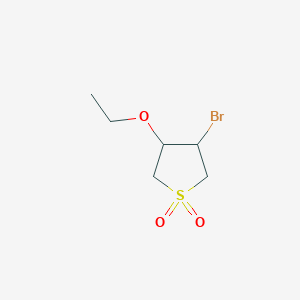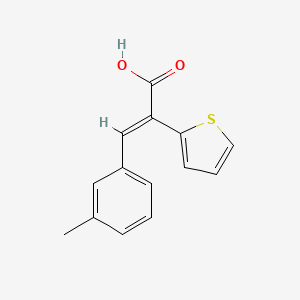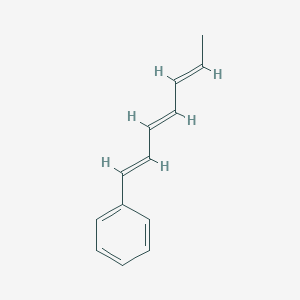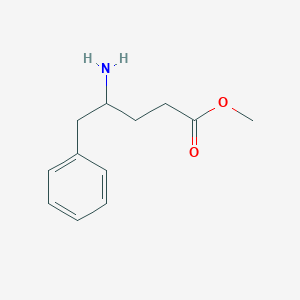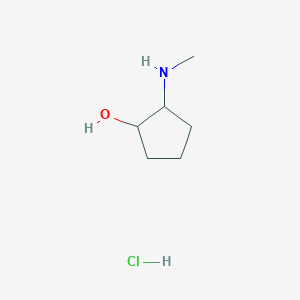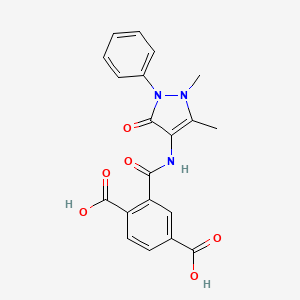![molecular formula C10H15N5 B13326118 N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has gained significant attention due to its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine, can be achieved through various methods :
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This route uses bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which then undergoes further reactions to form the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves scalable and efficient synthetic methodologies. One such method utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate, achieving high yields and purity .
化学反应分析
Types of Reactions
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学研究应用
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It is a structural motif in several antiviral and anticancer drugs, including remdesivir and brivanib alaninate.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways . For instance, in antiviral applications, it targets RNA-dependent RNA polymerase, inhibiting viral replication. In cancer therapy, it acts as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An anticancer drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolo[2,1-f][1,2,4]triazine derivatives .
属性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
2-N,2-N-diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine |
InChI |
InChI=1S/C10H15N5/c1-3-14(4-2)10-12-9(11)8-6-5-7-15(8)13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI 键 |
MVGWGZVZUYNXJM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NN2C=CC=C2C(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


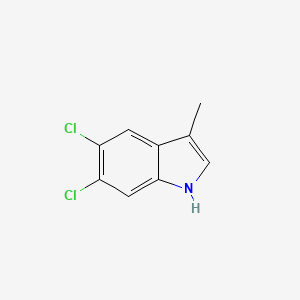
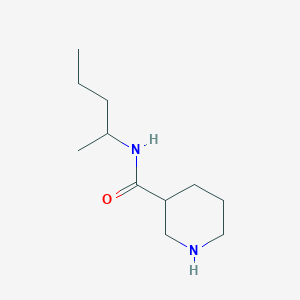
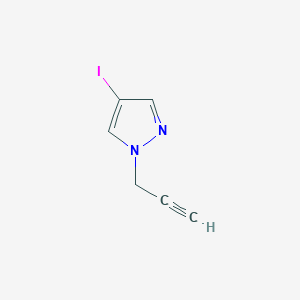

![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
